An In-depth Technical Guide to 5-Aminopyrazine-2-carboxylic Acid: Structure, Properties, and Applications
An In-depth Technical Guide to 5-Aminopyrazine-2-carboxylic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Aminopyrazine-2-carboxylic acid, a key heterocyclic building block in pharmaceutical and agrochemical research. This document details its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and its role in drug discovery, particularly highlighting its connection to neuroprotective pathways and its use as a precursor in the synthesis of established therapeutic agents.
Chemical Structure and Identification
5-Aminopyrazine-2-carboxylic acid, also known as 5-amino-2-pyrazinecarboxylic acid, is a derivative of pyrazine, a diazine ring containing two nitrogen atoms at positions 1 and 4. The structure is characterized by an amino group (-NH₂) at position 5 and a carboxylic acid (-COOH) group at position 2 of the pyrazine ring.
Chemical Structure:
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 5-aminopyrazine-2-carboxylic acid |
| CAS Number | 40155-43-9[1] |
| Molecular Formula | C₅H₅N₃O₂[2] |
| Molecular Weight | 139.11 g/mol [1] |
| InChI | InChI=1S/C5H5N3O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H2,6,8)(H,9,10) |
| InChIKey | FMEFOOOBIHQRMK-UHFFFAOYSA-N |
| SMILES | C1=C(N=C(C(=O)N1)C(=O)O)N |
| Appearance | Light brown to off-white solid |
Physicochemical and Spectroscopic Properties
The physicochemical and spectroscopic properties of 5-Aminopyrazine-2-carboxylic acid are crucial for its application in synthesis and drug design. These properties are summarized in the tables below.
Table 2: Physicochemical Properties
| Property | Value |
| Melting Point | 283 °C (decomposes)[3] |
| pKa (Predicted) | 4.41 ± 0.10[3] |
| Solubility | Soluble in polar organic solvents such as DMSO. |
| Storage | Sealed in a dry environment, store in a freezer under -20°C.[3] |
Table 3: Spectroscopic Data
| Spectroscopy | Characteristic Peaks and Assignments |
| ¹H NMR | The proton NMR spectrum is expected to show signals for the two aromatic protons on the pyrazine ring and exchangeable protons from the amino and carboxylic acid groups. The aromatic protons will likely appear as doublets in the downfield region (typically δ 7.0-9.0 ppm). The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the electron-donating amino group. The carboxylic acid proton is typically a broad singlet at δ 10-13 ppm, while the amino protons will appear as a broad singlet as well. |
| ¹³C NMR | The ¹³C NMR spectrum will show five distinct signals corresponding to the carbon atoms of the pyrazine ring and the carboxylic acid. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 160-180 ppm. The aromatic carbons will appear in the δ 110-160 ppm region, with their specific shifts influenced by the nitrogen atoms and the substituents. |
| FT-IR (cm⁻¹) | The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretch from the carboxylic acid is expected between 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will be a strong, sharp peak around 1700-1730 cm⁻¹. The N-H stretching of the primary amine will appear as two bands in the 3300-3500 cm⁻¹ region. C=N and C=C stretching vibrations of the pyrazine ring will be observed in the 1400-1600 cm⁻¹ region.[3][4][5] |
Synthesis and Experimental Protocols
5-Aminopyrazine-2-carboxylic acid serves as a crucial starting material and intermediate in organic synthesis. While various methods exist for the synthesis of pyrazine derivatives, a common route to 5-aminopyrazine-2-carboxylic acid can be conceptualized from related transformations.
Experimental Protocol: Synthesis of 5-Aminopyrazine-2-carboxylic Acid
This protocol describes a potential synthetic route starting from 2,3-pyrazinedicarboxylic acid, which involves a Hofmann-type rearrangement.
Materials:
-
2,3-Pyrazinedicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia (aqueous solution)
-
Sodium hypobromite (NaBrO) or Sodium hypochlorite (NaOCl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Suitable organic solvents (e.g., Dioxane, Water)
Procedure:
-
Amidation of 2,3-Pyrazinedicarboxylic acid: 2,3-Pyrazinedicarboxylic acid is first converted to its diamide. This can be achieved by reacting it with thionyl chloride to form the diacyl chloride, followed by treatment with an excess of aqueous ammonia. The reaction mixture is stirred at room temperature, and the resulting 2,3-pyrazinedicarboxamide is filtered, washed with water, and dried.
-
Hofmann Rearrangement: The prepared 2,3-pyrazinedicarboxamide is subjected to a Hofmann rearrangement. The diamide is treated with an aqueous solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide) or sodium hypochlorite at a low temperature (typically 0-5 °C). The reaction mixture is then slowly warmed to room temperature and further heated to facilitate the rearrangement, which converts one of the amide groups into an amine.
-
Hydrolysis and Work-up: The reaction mixture containing the intermediate is then acidified with hydrochloric acid. This step protonates the amino group and ensures the carboxylic acid is in its free form. The mixture is then carefully neutralized to the isoelectric point of 5-aminopyrazine-2-carboxylic acid to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as water or an alcohol-water mixture, to yield pure 5-aminopyrazine-2-carboxylic acid.
Applications in Drug Development and Biological Activity
5-Aminopyrazine-2-carboxylic acid and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. They serve as key scaffolds for the development of new therapeutic agents.
Precursor for Glipizide Synthesis
A notable application of a derivative of this compound is in the synthesis of Glipizide , a widely used second-generation sulfonylurea anti-diabetic drug. Specifically, 5-methylpyrazine-2-carboxylic acid, a methylated analog of the title compound, is a key building block in the industrial synthesis of Glipizide.[6][7] The synthesis involves the coupling of 5-methylpyrazine-2-carboxylic acid with a sulfonamide derivative.[7][8]
Role in Neuroprotection and Neuroinflammation
Recent research has highlighted the importance of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway in cellular defense against oxidative stress and inflammation, which are key pathological features of neurodegenerative diseases.[9][10][11] The activation of the Nrf2 pathway leads to the expression of numerous antioxidant and cytoprotective genes.[9][12] Carboxylic acid-containing molecules have been investigated for their potential to modulate this pathway and exert neuroprotective effects.[13][14] While direct studies on 5-aminopyrazine-2-carboxylic acid's effect on the Nrf2 pathway are emerging, its structural motifs suggest it as a candidate for investigation in the context of neuroprotective agent development.[2]
The potential mechanism involves the compound or its derivatives acting as an activator of the Nrf2 pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon activation by a signaling molecule, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of protective genes. This cascade can mitigate neuroinflammation and oxidative damage in the central nervous system.
Enzyme Inhibition
The pyrazine scaffold is present in numerous molecules that exhibit enzyme inhibitory activity. Derivatives of pyrazinecarboxylic acids have been studied as inhibitors of various enzymes, including those relevant to infectious diseases and metabolic disorders. The structural features of 5-aminopyrazine-2-carboxylic acid, including its hydrogen bond donors and acceptors and its aromatic system, make it a valuable starting point for the design of enzyme inhibitors.
Conclusion
5-Aminopyrazine-2-carboxylic acid is a versatile heterocyclic compound with significant potential in the fields of drug discovery and agrochemical development. Its well-defined chemical structure and properties, combined with its utility as a synthetic intermediate for high-value products like Glipizide, underscore its importance. Further exploration of its biological activities, particularly in modulating neuroprotective pathways such as the Nrf2 signaling cascade, may unveil new therapeutic opportunities for a range of neurological disorders. This technical guide serves as a foundational resource for researchers and scientists working with this important chemical entity.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 6. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 7. CN102993106A - Novel synthesis route of glipizide - Google Patents [patents.google.com]
- 8. WO2018078657A1 - Process for preparation of glipizide - Google Patents [patents.google.com]
- 9. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Carboxyfullerenes as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Post-ischemic administration of 5-methoxyindole-2-carboxylic acid at the onset of reperfusion affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
